molecular formula C7H10N2O4 B12314100 Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B12314100
M. Wt: 186.17 g/mol
InChI Key: XTYRIOSUODDBLV-UHFFFAOYSA-N
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Description

Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a high-purity chemical reagent designed for pharmaceutical and anticancer research. As a derivative of the 1,2,4-oxadiazole heterocycle, this compound serves as a versatile building block in medicinal chemistry. The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery due to its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups . This ring system is found in several FDA-approved drugs and is the subject of ongoing research for developing novel therapeutic agents . Compounds featuring the 1,2,4-oxadiazole structure have demonstrated promising anticancer activity against a panel of human cancer cell lines, including breast, lung, and prostate cancers . The structure-activity relationships of these derivatives make them valuable templates for designing new inhibitors and targeted therapies . Researchers utilize this ester-functionalized oxadiazole as a key synthetic intermediate in the development of potential drug candidates. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C7H10N2O4/c1-3-12-7(10)6-8-5(4-11-2)13-9-6/h3-4H2,1-2H3

InChI Key

XTYRIOSUODDBLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with methoxymethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, solvent recycling and waste minimization strategies are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced heterocyclic derivatives.

    Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features an oxadiazole ring with a methoxymethyl group and a carboxylate ester. Its unique structure contributes to its reactivity and biological activity, making it a valuable compound in various fields.

Chemical Synthesis

Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate serves as an essential building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form oxadiazole oxides.
  • Reduction : Reduction reactions can yield different heterocyclic structures.
  • Substitution : The methoxy group can be replaced with other functional groups under specific conditions.

The compound exhibits notable biological properties, including:

  • Anticancer Activity : Studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast adenocarcinoma) and CEM-13 (acute lymphoblastic leukemia). The mechanism appears to involve the activation of apoptotic pathways through increased levels of p53 and caspase-3 cleavage .
  • Antimicrobial Properties : It demonstrates significant activity against various bacterial strains, potentially disrupting cell wall synthesis and essential metabolic pathways .

To understand the efficacy of this compound relative to similar compounds, the following table summarizes their biological activities:

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
This compoundOxadiazoleHighModerate
Ethyl 5-(4-methoxyphenyl)-1,2,4-triazole-3-carboxylateTriazoleModerateHigh
Ethyl 5-(4-methoxyphenyl)-1,2,4-thiadiazole-3-carboxylateThiadiazoleLowHigh

This table illustrates the varying biological activities among these compounds, highlighting the unique position of this compound within its chemical class.

Case Study 1: Anticancer Efficacy

A study explored the anticancer properties of this compound on several cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed significant activation of apoptotic markers in treated cells .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of this compound against various bacterial strains. The findings demonstrated that it effectively inhibited bacterial growth by interfering with cell wall synthesis and metabolic processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-oxadiazole-3-carboxylates allows for tailored physicochemical and biological properties. Below is a detailed comparison with key analogs:

Substituent Variations and Structural Analogues

Compound Name Substituent (Position 5) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate* Methoxymethyl (-CH2OCH3) Not explicitly listed C8H12N2O4 200.19 (calculated) Higher polarity due to ether oxygen; potential antimicrobial activity inferred from analogs
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate Methyl (-CH3) 40699-38-5 C6H8N2O3 156.14 Lower polarity; used as a building block in organic synthesis
Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate Chloromethyl (-CH2Cl) 1009620-97-6 C6H7ClN2O3 190.59 Electrophilic reactivity due to Cl; potential toxicity concerns
Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate 4-Chlorophenyl 40019-35-0 C11H9ClN2O3 252.66 Enhanced lipophilicity; antimicrobial activity against Candida albicans
Ethyl 5-isopropyl-1,2,4-oxadiazole-3-carboxylate Isopropyl (-CH(CH3)2) 158154-63-3 C8H12N2O3 184.20 Increased steric bulk; applications in agrochemical intermediates

Notes:

  • Reactivity : Chloromethyl derivatives exhibit higher electrophilicity, enabling nucleophilic substitutions, whereas aryl-substituted analogs (e.g., 4-chlorophenyl) favor π-π interactions in biological targets .

Biological Activity

Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides an overview of the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Oxadiazole Compounds

Oxadiazoles are heterocyclic compounds known for their broad spectrum of biological activities. The 1,2,4-oxadiazole derivatives have been reported to exhibit antitumor , antibacterial , antiviral , and anti-inflammatory properties, among others . The structural diversity within this class allows for the modification and enhancement of their pharmacological profiles.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes such as histone deacetylases (HDAC), carbonic anhydrases (CA), and butyrylcholinesterase (BChE), which are involved in various cellular processes .
  • Anticancer Activity : Studies have shown that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress .

Anticancer Activity

This compound has been evaluated for its anticancer properties across multiple studies. For instance:

  • In vitro assays demonstrated that derivatives with oxadiazole rings exhibit significant cytotoxicity against various cancer cell lines including HT-29 (colon), A375 (melanoma), and MCF-7 (breast) with IC50 values ranging from 0.010 to 18.50 μM .
  • A comparative study highlighted that the compound showed selective activity against renal cancer cells with an IC50 value of approximately 1.143 μM .

Antibacterial Activity

The antibacterial potential of this compound has been explored in various contexts:

  • Compounds within this class have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, several derivatives were tested against microbial strains and exhibited activity comparable to standard antibiotics such as amoxicillin and cefixime .

Study 1: Antitumor Activity Evaluation

A recent study assessed the antitumor efficacy of this compound against a panel of human tumor cell lines. The results indicated:

Cell LineIC50 Value (μM)
HT-29 (Colon)2.76
MCF-7 (Breast)9.27
A375 (Melanoma)6.82

These findings suggest that the compound possesses notable anticancer properties that warrant further investigation.

Study 2: Antibacterial Mechanism Investigation

Another investigation focused on the antibacterial mechanism of oxadiazole derivatives. The study utilized molecular docking techniques to elucidate interactions between the compounds and bacterial enzymes:

CompoundTarget EnzymeBinding Energy (kcal/mol)
Ethyl 5-(methoxymethyl)-...Peptide Deformylase-7.90
Other DerivativesVariousVariable

This analysis revealed a strong binding affinity for key bacterial enzymes, suggesting a potential mechanism for their antibacterial action .

Q & A

Q. What are the common synthetic routes for Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, acylamidrazones or carboxylic acid hydrazides can react with carbethoxyformimidate to form the oxadiazole core. A three-step approach involving ester hydrolysis (e.g., using NaOH or HCl) may yield the carboxylic acid derivative, as seen in analogous oxadiazole syntheses . Optimization of reaction conditions (e.g., reflux in toluene or THF) and purification via flash chromatography (eluent: EtOAc/hexane) are critical for isolating the product .

Q. How is the compound characterized spectroscopically?

Characterization relies on ¹H/¹³C NMR for structural elucidation of the methoxymethyl and ester groups, mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS m/z: ~235 [M+H]⁺ for related analogs), and FT-IR to identify carbonyl (C=O) and oxadiazole ring vibrations. Single-crystal X-ray diffraction, as applied to structurally similar compounds, can resolve intermolecular interactions (e.g., hydrogen bonding) and dihedral angles between substituents .

Q. What safety precautions are necessary when handling this compound?

Based on analogous oxadiazole derivatives, hazards include skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Researchers should wear PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Avoid inhalation and ensure proper waste disposal .

Advanced Research Questions

Q. What strategies optimize the yield of this compound during synthesis?

Yield optimization involves:

  • Temperature control : Reactions performed at 110°C for 16 hours improve cyclization efficiency .
  • Catalyst selection : Acidic conditions (e.g., methylsulfonic acid) enhance cyclocondensation .
  • Purification : Combiflash chromatography with gradient elution (e.g., 10–30% EtOAc in hexane) isolates the product while minimizing impurities .

Q. How does the methoxymethyl substituent influence the compound’s reactivity and stability?

The methoxymethyl group introduces steric hindrance and electron-donating effects, which may:

  • Reduce nucleophilic attack on the oxadiazole ring compared to electron-withdrawing substituents (e.g., nitro groups) .
  • Enhance solubility in polar solvents (e.g., DMSO, methanol) due to the ether oxygen, facilitating biological assays . Stability studies under acidic/basic conditions (e.g., pH 2–12) and thermal analysis (TGA/DSC) are recommended to assess degradation pathways .

Q. What are the potential applications of this compound in medicinal chemistry?

Oxadiazole derivatives are explored as covalent enzyme inhibitors (e.g., cysteine protease inhibitors for antiviral activity) and bioisosteres for amide bonds. The methoxymethyl group may improve pharmacokinetic properties (e.g., metabolic stability) compared to methyl or tert-butyl analogs .

Q. How can stability under varying pH and temperature conditions be systematically analyzed?

  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours, followed by HPLC analysis to monitor degradation .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. For example, related oxadiazoles exhibit stability up to 150°C, making them suitable for high-temperature applications .

Q. What challenges arise in crystallographic analysis of this compound?

Challenges include:

  • Crystal growth : Slow evaporation from ethyl acetate/hexane mixtures may yield suitable crystals.
  • Intermolecular interactions : Hydrogen bonding between the oxadiazole nitrogen and water/ester groups can complicate packing, as observed in triazole analogs with dihedral angles >80° between aromatic rings .

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